molecular formula C3HBrF4 B7768818 (1Z)-2-bromo-1,3,3,3-tetrafluoroprop-1-ene

(1Z)-2-bromo-1,3,3,3-tetrafluoroprop-1-ene

Cat. No.: B7768818
M. Wt: 192.94 g/mol
InChI Key: GJAJMLHFWTWPES-UPHRSURJSA-N
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Description

(1Z)-2-bromo-1,3,3,3-tetrafluoroprop-1-ene is an organofluorine compound characterized by the presence of bromine and fluorine atoms attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2-bromo-1,3,3,3-tetrafluoroprop-1-ene typically involves the halogenation of fluorinated alkenes. One common method is the addition of bromine to 1,3,3,3-tetrafluoropropene under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and continuous flow systems to maintain high efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1Z)-2-bromo-1,3,3,3-tetrafluoroprop-1-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Addition Reactions: The double bond in the propene backbone can participate in addition reactions with various reagents.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form different alkenes.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Catalysts: Catalysts such as palladium or platinum are often used to facilitate addition reactions.

    Temperature and Pressure: Reaction conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while addition reactions can produce a range of addition products.

Scientific Research Applications

(1Z)-2-bromo-1,3,3,3-tetrafluoroprop-1-ene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying the effects of fluorinated molecules on biological systems.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs with improved efficacy and reduced side effects.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which (1Z)-2-bromo-1,3,3,3-tetrafluoroprop-1-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The bromine atom can also play a role in modulating the compound’s activity by influencing its electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-1,1,1,2-tetrafluoropropane
  • 1,1,1,3-tetrafluoropropene
  • 2-chloro-1,3,3,3-tetrafluoroprop-1-ene

Uniqueness

(1Z)-2-bromo-1,3,3,3-tetrafluoroprop-1-ene is unique due to the specific arrangement of bromine and fluorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

IUPAC Name

(Z)-2-bromo-1,3,3,3-tetrafluoroprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrF4/c4-2(1-5)3(6,7)8/h1H/b2-1-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAJMLHFWTWPES-UPHRSURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(F)(F)F)\Br)\F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

396716-43-1
Record name 2-Bromo-1,3,3,3-tetrafluoroprop-1-ene
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